4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and proteins. The presence of both chloro and methoxy groups in the aromatic rings enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity. The use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists demonstrated potent anti-seizure, antidepressant, or cognition enhancing effects .
Biochemical Pathways
The compound’s interaction with the sigma-1 receptor affects the calcium signaling pathway . By modulating the activity of the IP3 receptor, it influences the release of calcium ions from the ER to the mitochondria, which can have various downstream effects depending on the specific cellular context .
Pharmacokinetics
The pyrrolidine ring, a key structural feature of the compound, is known to contribute to thestereochemistry of the molecule and increase its three-dimensional coverage . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .
Result of Action
The modulation of the sigma-1 receptor by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to have anti-seizure , antidepressant , and cognition-enhancing effects . The specific effects would depend on the cellular context and the presence of other signaling molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2-oxopyrrolidine, which can be achieved through the cyclization of γ-aminobutyric acid (GABA) or its derivatives under acidic conditions.
Aromatic Substitution: The next step involves the introduction of the 4-methoxy group onto the benzene ring. This can be done via electrophilic aromatic substitution using methoxybenzene and a suitable chlorinating agent like thionyl chloride.
Sulfonamide Formation: The final step is the formation of the sulfonamide linkage. This involves reacting the chlorinated aromatic compound with sulfonamide under basic conditions, typically using a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, compounds like 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide are investigated for their antimicrobial and anti-inflammatory properties. They may also be explored for their potential in treating diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to inhibit specific enzymes makes it useful in developing herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide
- 4-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
Uniqueness
The uniqueness of 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide lies in its specific combination of functional groups. The presence of both a chloro and methoxy group on the aromatic rings, along with the pyrrolidinone moiety, provides a unique set of chemical properties and biological activities that distinguish it from similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQHNQUXZGAIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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